Mal-amido-PEG6-NHS

Catalog No.
S534416
CAS No.
1137109-21-7
M.F
C26H39N3O13
M. Wt
601.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG6-NHS

CAS Number

1137109-21-7

Product Name

Mal-amido-PEG6-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C26H39N3O13

Molecular Weight

601.61

InChI

InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30)

InChI Key

AVCPTIUOZBWCKE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG6-NHS

Description

The exact mass of the compound Mal-amido-PEG6-NHS is 601.2483 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-amido-PEG6-NHS is a specialized chemical compound utilized primarily in bioconjugation processes. It features a polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it particularly useful for biological applications. The compound contains two critical functional groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester. The maleimide group is known for its ability to form stable covalent bonds with thiol groups, while the NHS ester facilitates the conjugation of amines, thus enabling the linking of various biomolecules such as proteins, peptides, and nucleic acids .

The primary reactions involving Mal-amido-PEG6-NHS include:

  • Maleimide-Thiol Reaction: The maleimide group reacts specifically with thiols at neutral pH (6.5-7.5), forming a stable thioether bond. This reaction is rapid, often completing within minutes for cysteine residues but may take longer under certain conditions .
  • NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is also favored in physiological conditions, allowing for effective conjugation to various biomolecules .

These reactions are critical for creating stable bioconjugates that can be used in research and therapeutic applications.

Mal-amido-PEG6-NHS exhibits several biological activities due to its structure:

  • Increased Solubility: The PEG spacer enhances the solubility of conjugates in aqueous solutions, which is essential for biological assays and therapeutic applications.
  • Biocompatibility: The compound is generally non-toxic and non-immunogenic, making it suitable for use in biological systems without eliciting adverse immune responses .
  • Stability: The thioether and amide linkages formed during reactions are stable under physiological conditions, ensuring that the conjugated biomolecules retain their functionality over time .

The synthesis of Mal-amido-PEG6-NHS typically involves the following steps:

  • Synthesis of PEG Derivative: A PEG molecule is functionalized with a maleimide group through a coupling reaction.
  • Formation of NHS Ester: The PEG-maleimide intermediate is then reacted with N-hydroxysuccinimide to create the final Mal-amido-PEG6-NHS compound.

This method allows for precise control over the molecular weight of the PEG spacer and the functionalization degree, which can be tailored based on specific application needs .

Mal-amido-PEG6-NHS is widely used in various fields:

  • Bioconjugation: It serves as a linker in creating conjugates between proteins and other biomolecules, which can be used in drug delivery systems and diagnostics.
  • Antibody Drug Conjugates: The compound is employed in the development of antibody-drug conjugates, enhancing the therapeutic efficacy of antibodies by linking them to cytotoxic agents .
  • Research Tools: It is utilized in labeling and tracking biomolecules in cellular studies, providing insights into biological processes.

Studies on Mal-amido-PEG6-NHS have focused on its interactions with different biomolecules:

  • Thiol-containing Biomolecules: Research has shown that Mal-amido-PEG6-NHS effectively reacts with thiol groups in proteins, facilitating targeted modifications .
  • Amine-containing Biomolecules: Its ability to react with amines allows for versatile applications in creating diverse bioconjugates, including those used in vaccines and therapeutic agents .

These interaction studies highlight the compound's utility in designing specific biochemical probes and therapeutics.

Mal-amido-PEG6-NHS shares structural similarities with several other compounds used in bioconjugation. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Maleimido-PEG4-NHSMaleimide, NHS esterShorter PEG chain; faster reaction kinetics
Maleimido-Amido-PEG2K-NHSMaleimide, NHS esterHigher molecular weight; increased stability
NHS-PEG4-MaleimideNHS ester, MaleimideSimpler structure; often more reactive
Maleimido-Amido-PEG10K-NHSMaleimide, NHS esterLonger PEG chain; enhanced solubility

Mal-amido-PEG6-NHS stands out due to its balanced molecular weight that provides both solubility and stability while maintaining efficient reactivity towards thiols and amines. This makes it particularly versatile for various applications compared to similar compounds that may favor one property over another .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.2

Exact Mass

601.2483

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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